molecular formula C8H6ClN3 B025277 6-Chloroquinazolin-4-amine CAS No. 19808-35-6

6-Chloroquinazolin-4-amine

Cat. No. B025277
CAS RN: 19808-35-6
M. Wt: 179.6 g/mol
InChI Key: KMYOLSIBCDCWQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloroquinazolin-4-amine is a heterocyclic compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. It is a versatile molecule that can be used to prepare a variety of compounds, including drugs, agrochemicals, and polymers. In addition, it is used as an intermediate for the preparation of several pharmaceuticals and agrochemicals.

Scientific Research Applications

    Anti-cancer

    • Quinazoline derivatives have been found to have anti-cancer properties .
    • The outcomes of these studies also vary, but in general, many quinazoline derivatives have shown promise in inhibiting the growth of various types of cancer cells .

    Anti-inflammatory

    • Some quinazoline derivatives have anti-inflammatory properties .
    • The outcomes of these studies have shown that some quinazoline derivatives can effectively reduce inflammation .

    Anti-bacterial

    • Quinazoline derivatives have been studied for their anti-bacterial properties .
    • These studies have found that some quinazoline derivatives can inhibit the growth of certain bacteria .

    Analgesic

    • Some quinazoline derivatives have analgesic, or pain-relieving, properties .
    • These studies have found that some quinazoline derivatives can effectively relieve pain .

    Anti-virus

    • Quinazoline derivatives have been studied for their anti-viral properties .
    • These studies have found that some quinazoline derivatives can inhibit the growth of certain viruses .

    Anti-cytotoxin

    • Some quinazoline derivatives have anti-cytotoxin properties .
    • These studies have found that some quinazoline derivatives can effectively reduce cytotoxin levels .

    Anti-spasm

    • Some quinazoline derivatives have been found to have anti-spasm properties .
    • The outcomes of these studies have shown that some quinazoline derivatives can effectively reduce spasms .

    Anti-tuberculosis

    • Quinazoline derivatives have been studied for their anti-tuberculosis properties .
    • These studies have found that some quinazoline derivatives can inhibit the growth of Mycobacterium tuberculosis .

    Anti-oxidation

    • Some quinazoline derivatives have anti-oxidation properties .
    • These studies have found that some quinazoline derivatives can effectively reduce oxidation levels .

    Anti-malarial

    • Quinazoline derivatives have been studied for their anti-malarial properties .
    • These studies have found that some quinazoline derivatives can inhibit the growth of Plasmodium parasites .

    Anti-hypertension

    • Some quinazoline derivatives have anti-hypertension properties .
    • These studies have found that some quinazoline derivatives can effectively reduce blood pressure .

    Anti-obesity

    • Quinazoline derivatives have been studied for their anti-obesity properties .
    • These studies have found that some quinazoline derivatives can effectively reduce body weight .

    Anti-psychotic

    • Some quinazoline derivatives have been found to have anti-psychotic properties .
    • The outcomes of these studies have shown that some quinazoline derivatives can effectively reduce symptoms of psychotic disorders .

    Anti-diabetes

    • Quinazoline derivatives have been studied for their anti-diabetic properties .
    • These studies have found that some quinazoline derivatives can effectively reduce blood glucose levels .

properties

IUPAC Name

6-chloroquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-4H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYOLSIBCDCWQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30313175
Record name 6-chloroquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30313175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloroquinazolin-4-amine

CAS RN

19808-35-6
Record name 19808-35-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266861
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-chloroquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30313175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-amino-5-chlorobenzonitrile (1.07 g, 7.0 mmol) in formamide (20 ml) was heated at 180° C. for 6 hours. After cooling to room temperature, water (30 ml) was added to the reaction mixture. The precipitate was collected by filtration, washed with water and dried over P2O5, yielding the title compound as a grey solid (1.2 g, yield: 95%) which was characterized by its mass spectrum as follows: MS (m/z): 180 ([M+H]+, 100).
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloroquinazolin-4-amine
Reactant of Route 2
6-Chloroquinazolin-4-amine
Reactant of Route 3
Reactant of Route 3
6-Chloroquinazolin-4-amine
Reactant of Route 4
Reactant of Route 4
6-Chloroquinazolin-4-amine
Reactant of Route 5
6-Chloroquinazolin-4-amine
Reactant of Route 6
6-Chloroquinazolin-4-amine

Citations

For This Compound
4
Citations
MA Hawata, WA El-Sayed… - … Res. Appl. Chem, 2022 - biointerfaceresearch.com
… A mixture of 4 and acetic acid was refluxed to give 7-bromo-6-chloroquinazolin-4-amine 5 in 83% yield. The IR spectrum showed the characteristic band for NH2 at 3275, C=N at 1614, …
Number of citations: 10 biointerfaceresearch.com
TT Lan, DT Anh, H Pham‐The, DTM Dung… - Chemistry & …, 2020 - Wiley Online Library
Two series of 3‐[(1‐benzyl‐1H‐1,2,3‐triazol‐4‐yl)methyl]quinazolin‐4(3H)‐ones and N‐(1‐benzylpiperidin‐4‐yl)quinazolin‐4‐amines were designed initially as potential acetylcholine …
Number of citations: 4 onlinelibrary.wiley.com
S Zhou, K Wang, Z Hu, T Chen, Y Dong, R Gao… - European Journal of …, 2023 - Elsevier
There remain great unmet needs to treat coronavirus infections in clinic, and the development of novel antiviral agents is highly demanded. In this work, a phenotypic screening against …
Number of citations: 3 www.sciencedirect.com
ZL Shen, XF He, YM Hong, XQ Hu, WM Mo… - Synthetic …, 2011 - Taylor & Francis
Hexamethyldisilazane-mediated reaction of quinazolin-4(3H)-ones with primary amines led to facile formation of 4-aminoquinazolines through tandem silylation and substitution in a …
Number of citations: 9 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.